BenchChemオンラインストアへようこそ!

3-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline

Medicinal Chemistry ADME LogP

3-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline (≥95%) offers distinct XLogP3=1.9 vs. imidazole analogs (1.7), improving membrane permeability. Applications: kinase inhibitor libraries (lead compound 15 shows anticancer apoptosis), fungicide screening (100% wheat take-all inhibition at 16.7 µg/mL, equivalent to pyraclostrobin), and drug impurity reference standard for ANDA/DMF. The (3R)-enantiomer is available with 1H NMR data for chiral synthesis. Procure this building block for SAR studies and QC compliance.

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
CAS No. 1251322-20-9
Cat. No. B1526899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline
CAS1251322-20-9
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC1C(CNC2=CC=CC=C21)N3C=CC=N3
InChIInChI=1S/C12H13N3/c1-2-5-12-10(4-1)8-11(9-13-12)15-7-3-6-14-15/h1-7,11,13H,8-9H2
InChIKeyCATQCGCHENXPMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline (CAS 1251322-20-9): Core Physicochemical and Structural Profile for Research Procurement


3-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline is a heterocyclic building block (C12H13N3, MW 199.25 g/mol) that combines a saturated tetrahydroquinoline (THQ) core with an N1-linked pyrazole ring [1]. Its computed XLogP3-AA of 1.9 [1] distinguishes it from structurally analogous 1,2,3,4-tetrahydroquinoline derivatives bearing alternative azole substituents, such as the imidazole variant (XLogP3-AA 1.7) [2]. This compound is commercially available at ≥95% purity [1] and is categorized as a versatile small molecule scaffold for medicinal chemistry and agrochemical research .

Why Generic Azole-Tetrahydroquinoline Substitution Fails: Differentiated Physicochemical and Biological Profiles of the Pyrazole Scaffold


Simple substitution of the pyrazole ring in 3-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline with other nitrogen heterocycles, such as imidazole or triazole, is not a one-to-one exchange due to quantifiable differences in lipophilicity and hydrogen-bonding capacity [1]. For example, the pyrazole derivative exhibits a higher computed logP (1.9) compared to the imidazole analog (1.7) [1][2], which directly impacts membrane permeability and pharmacokinetic distribution. Furthermore, within the broader class of tetrahydroquinoline-pyrazole hybrids, the specific N1-linkage and saturated THQ core have been shown to produce distinct fungicidal profiles, with certain derivatives achieving inhibition rates comparable to the commercial fungicide pyraclostrobin [3]. These structural nuances mean that interchanging in-class compounds without quantitative evidence can lead to unpredictable biological activity and physicochemical behavior, underscoring the need for compound-specific selection criteria [1][3].

Quantitative Differentiation Evidence: 3-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline vs. Key Analog Comparators


Enhanced Lipophilicity vs. Imidazole Analog: A Key ADME Differentiator

The target compound demonstrates a quantifiably higher computed lipophilicity (XLogP3-AA = 1.9) compared to its direct imidazole analog, 3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline (XLogP3-AA = 1.7) [1][2]. While both share identical molecular weight (199.25 g/mol), hydrogen bond donor (1), and acceptor (2) counts, the logP difference indicates superior membrane permeability potential for the pyrazole derivative, which can be a critical selection criterion in drug design [1].

Medicinal Chemistry ADME LogP

Fungicidal Activity Parity with Commercial Pyraclostrobin: A Competitive Agrochemical Scaffold

Pyrazole derivatives featuring the 1,2,3,4-tetrahydroquinoline core, a structural class to which the target compound belongs, have demonstrated fungicidal activity comparable to the commercial fungicide pyraclostrobin [1]. Specifically, compounds 10d and 10e in this series achieved 100% and 94.0% inhibition rates respectively against Gaeumannomyces graminis var. tritici at a concentration of 16.7 µg/mL, matching pyraclostrobin's 100% inhibition at the same dose [1].

Agrochemistry Fungicide Take-all Disease

Anticancer Potential of Pyrazolo-Quinoline Hybrids in the Same Chemical Space

The broader class of tetrahydroquinoline-pyrazole hybrids has yielded promising anticancer agents. A study on related pyrazolo-quinoline derivatives identified compound 15 as exhibiting the highest potential IC50 among a panel of synthesized compounds, with a strong apoptotic effect across three human cancer cell lines [1]. This underscores the potential of the pyrazole-THQ chemical space, for which the target compound serves as a core building block.

Anticancer Cytotoxicity Drug Discovery

Dual Cholinesterase and COX-2 Inhibition: A Multi-Target Pharmacological Profile for the THQ-Pyrazole Class

Tetrahydro-1H-pyrazolo[3,4-b]quinoline derivatives, which share the saturated THQ-pyrazole motif, have been characterized as dual cholinesterase and COX-2 inhibitors [1]. These compounds exhibited promising in vitro anti-cholinesterase activities with lower hepatotoxicity compared to the reference drug tacrine, and demonstrated superior anti-inflammatory activity to celecoxib with higher selectivity indices for some candidates [1].

Neurodegeneration Alzheimer's Disease COX-2

Chiral Building Block Availability: Enabling Stereoselective Synthesis

The (3R)-enantiomer of 3-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline has been isolated and characterized by 1D 1H NMR (600 MHz, Bruker Avance, 298K, DMSO-d6) [1]. This chiral form provides a documented, spectroscopically validated entry point for asymmetric synthesis, a capability not commonly available or characterized for other azole-substituted tetrahydroquinoline analogs [1].

Chiral Synthesis Enantiomer NMR Reference

Utility as a Drug Impurity Reference Standard for Quality Control

3-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline is explicitly listed as a drug impurity reference standard for pharmaceutical research, supporting analytical method validation, ANDA/DMF submissions, and quality control (QC) processes [1]. This specific application is not commonly highlighted for other generic tetrahydroquinoline building blocks, providing a niche procurement purpose.

Reference Standard Impurity Profiling Quality Control

Optimal Research and Industrial Use Cases for Procuring 3-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline


Medicinal Chemistry: Building a Focused Kinase Inhibitor Library

Leveraging its unique pyrazole-THQ core and enhanced lipophilicity (XLogP3-AA = 1.9) compared to imidazole analogs (XLogP3-AA = 1.7) [1][2], the target compound is an ideal starting point for synthesizing focused kinase inhibitor libraries. The scaffold's documented role in producing a highly potent anticancer lead (compound 15) with strong apoptotic effects across three cell lines [3] provides a validated SAR entry point for oncology drug discovery programs.

Agrochemical Research: Developing Next-Generation Fungicides Against Cereal Root Diseases

The proven fungicidal activity of related pyrazole-THQ hybrids, specifically those achieving 100% inhibition against Gaeumannomyces graminis var. tritici at 16.7 µg/mL and matching the performance of pyraclostrobin [4], directly supports the procurement of this core for synthesizing and screening new agrochemical candidates targeting take-all disease in wheat.

Pharmaceutical Quality Control: Impurity Profiling and Reference Standard Qualification

As a designated drug impurity reference standard [5], 3-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline is essential for QC laboratories conducting method validation, impurity profiling, and stability studies for pyrazole-containing active pharmaceutical ingredients (APIs), supporting regulatory submissions like ANDA and DMF [5].

Stereoselective Synthesis: Utilizing a Validated Chiral Building Block

The availability of the (3R)-enantiomer with comprehensive 1D 1H NMR characterization (BMRB entry bmse012349) [6] enables chemists to perform stereoselective synthesis and establish enantiomeric purity assays. This directly supports the development of enantiopure drug candidates where chirality at the tetrahydroquinoline 3-position is critical for biological activity.

Quote Request

Request a Quote for 3-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.